Methyl 4-(2-naphthoylamino)benzoate
Description
Methyl 4-(2-naphthoylamino)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted at the 4-position with a 2-naphthoylamino group. The naphthoyl moiety introduces significant steric bulk and extended π-conjugation, which can influence solubility, crystallinity, and electronic properties. For instance, compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and related analogs (C2–C7) share a similar ester framework modified with quinoline-carbonyl-piperazine groups . These analogs were synthesized via crystallization in ethyl acetate, yielding yellow or white solids, and were characterized using $^1$H NMR and HRMS .
Properties
Molecular Formula |
C19H15NO3 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
methyl 4-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C19H15NO3/c1-23-19(22)14-8-10-17(11-9-14)20-18(21)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,20,21) |
InChI Key |
GJMLGYXXCNTIRW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key distinction between Methyl 4-(2-naphthoylamino)benzoate and its analogs lies in the substituent at the 4-position of the benzoate core:
- This compound: Features a 2-naphthoylamino group, which is larger and more hydrophobic compared to simpler aryl or heteroaryl substituents.
- C1–C7 analogs: Contain a piperazine-linked quinoline-carbonyl group with varying halogen or functional group substitutions (e.g., bromo, chloro, methoxy) on the phenyl ring .
- Methyl 4-acetamido-2-hydroxybenzoate (): Combines acetamido and hydroxyl groups, increasing hydrogen-bonding and acidity compared to the naphthoylamino derivative.
Physical and Spectral Properties
A comparative analysis of molecular weights, substituent effects, and spectral data is summarized below:
Key Observations:
Solubility and Crystallinity: The naphthoylamino group in the target compound likely reduces solubility in polar solvents (e.g., water) compared to dimethylamino or hydroxyl-substituted analogs . Piperazine-containing analogs (C1–C7) exhibit moderate crystallinity as yellow/white solids due to planar quinoline moieties .
Electronic Effects :
- Electron-withdrawing groups (e.g., halogens in C2–C4) increase polarity and may enhance binding interactions in biological systems .
- The naphthoyl group’s extended conjugation could redshift UV-Vis absorption compared to phenyl or methoxy derivatives.
Synthetic Utility: Analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate () are intermediates in drug synthesis, suggesting that the naphthoylamino variant may have similar applications in medicinal chemistry .
Research Findings and Implications
- Structural Characterization : Piperazine-linked analogs (C1–C7) were validated using SHELX programs for crystallographic refinement, ensuring structural accuracy .
- Biological Relevance: While direct data for this compound are absent, halogenated analogs (C2–C4) showed enhanced bioactivity in preliminary screens, likely due to increased electrophilicity .
- Limitations: The naphthoylamino group’s steric bulk may hinder crystallization, necessitating advanced techniques like preparative HPLC (as used in for isolating benzoate derivatives) .
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